molecular formula C15H10F5NO2S2 B8064654 PDB-Pfp

PDB-Pfp

Cat. No. B8064654
M. Wt: 395.4 g/mol
InChI Key: XUOLKTHQEBSYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDB-Pfp is a useful research compound. Its molecular formula is C15H10F5NO2S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Central Resource for Biomedical Research and Education : The PDB is a crucial archival resource for experimental data in biomedical research and education, housing over 134,000 atomic-level biomolecular structures determined by methods like crystallography, NMR spectroscopy, and 3D electron microscopy. Established in 1971, it's the first open-access digital data resource in biology, managed by the Worldwide Protein Data Bank partnership (wwPDB) (Burley et al., 2017).

  • Facilitating Research in Molecular Biology and Medicine : Researchers utilize PDB resources to study the shape and interactions of biological molecules, which has implications in molecular biology, medicine, biotechnology, and beyond. The PDB supports standards for data deposition, representation, annotation, and validation of atomic structural data obtained from various experimental methods (Zardecki et al., 2016).

  • Impact on Small-Molecule Drug Discovery and Development : The PDB's archive of experimentally determined structures plays a critical role in understanding human proteins' roles in health and disease. Structural biologists rely on PDB data for drug target validation, assessing target druggability, guiding medicinal chemistry, and overcoming challenges in preclinical drug development (Burley, 2021).

  • Educational and Training Resources : PDB-101, launched in 2011, supports education and promotes the importance of structural biology and protein science. It provides features like the Molecule of the Month series, 3D model activities, molecular animation videos, and educational curricula, fostering understanding of biology, health, and disease (Zardecki et al., 2021).

  • Advancing Biomedical Research and Drug Discovery : The PDB archive's 3D structures of biomolecules have been instrumental in discovering new drugs, with data facilitating the discovery of approximately 90% of new drugs approved by the US FDA between 2010 and 2016. The PDB is vital for research in fundamental biology, biomedicine, and energy sciences (Goodsell et al., 2020).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO2S2/c16-10-11(17)13(19)15(14(20)12(10)18)23-9(22)5-3-7-24-25-8-4-1-2-6-21-8/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLKTHQEBSYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.